molecular formula C6H15FSi B020400 Triethylfluorosilane CAS No. 358-43-0

Triethylfluorosilane

Cat. No.: B020400
CAS No.: 358-43-0
M. Wt: 134.27 g/mol
InChI Key: QVMRVWAOMIXFFW-UHFFFAOYSA-N
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Description

Triethylfluorosilane: is an organosilicon compound with the chemical formula C₆H₁₅FSi . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both silicon and fluorine atoms, which makes it a valuable reagent in organic synthesis and material science.

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylfluorosilane can be synthesized through several methods. One common method involves the reaction of triethylsilane with fluorine gas or hydrogen fluoride . The reaction typically requires a catalyst such as boron trifluoride and is carried out under controlled conditions to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, this compound is often produced by the direct fluorination of triethylsilane using fluorine gas . The process involves passing fluorine gas over triethylsilane in the presence of a catalyst at elevated temperatures. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Triethylfluorosilane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form silicon-oxygen bonds.

    Reduction Reactions: It can be reduced to form silicon-hydrogen bonds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Triethylfluorosilane is widely used as a reagent in organic synthesis. It is employed in the formation of silicon-carbon bonds and as a fluorinating agent in various chemical reactions .

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their properties. It is also explored for its potential in drug delivery systems due to its ability to form stable silicon-fluorine bonds .

Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins . It is also utilized in the manufacturing of semiconductors and electronic components due to its ability to form stable silicon-fluorine bonds .

Mechanism of Action

The mechanism by which triethylfluorosilane exerts its effects involves the formation of stable silicon-fluorine bonds. The fluorine atom in the compound is highly electronegative, which makes the silicon-fluorine bond very strong and resistant to hydrolysis. This property is exploited in various chemical reactions where the stability of the silicon-fluorine bond is crucial .

Comparison with Similar Compounds

Uniqueness: Triethylfluorosilane is unique due to its specific combination of ethyl groups and a fluorine atom bonded to silicon. This combination provides a balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial applications .

Properties

IUPAC Name

triethyl(fluoro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15FSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMRVWAOMIXFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189328
Record name Triethylfluorosilane
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Molecular Weight

134.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358-43-0
Record name Triethylfluorosilane
Source CAS Common Chemistry
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Record name Triethylfluorosilane
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Record name Triethylfluorosilane
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Record name Triethylfluorosilane
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Record name Triethylfluorosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylfluorosilane
Reactant of Route 2
Triethylfluorosilane
Reactant of Route 3
Triethylfluorosilane
Reactant of Route 4
Triethylfluorosilane

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